N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S3/c1-23-10-2-4-11(5-3-10)26(21,22)9-15(20)19-16-18-12(8-24-16)13-6-7-14(17)25-13/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLXXFQGYUUELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, effectiveness, and relevant studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 441.0 g/mol. The presence of the chlorothiophen and thiazole moieties contributes to its biological activity, enhancing its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O₃S |
| Molecular Weight | 441.0 g/mol |
| CAS Number | 941967-24-4 |
Research indicates that this compound may exert its biological effects primarily through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. Specifically, studies have shown that derivatives related to this compound exhibit selective inhibition of COX-2, a target for anti-inflammatory drugs.
Anti-inflammatory Activity
In vitro studies have demonstrated that compounds similar to this compound possess significant anti-inflammatory properties. For instance, the IC50 values for COX-1 and COX-2 inhibition were reported at 15.32 μM for aspirin as a control, while derivatives showed lower IC50 values indicating higher potency against COX-2 .
Table: IC50 Values for COX Inhibition
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Aspirin | 15.32 | - |
| Compound 5d | 23.08 | 42 |
| Compound 5e | 38.46 | 112 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Screening against a panel of cancer cell lines revealed varying degrees of sensitivity, particularly in leukemia cells. The results indicated that while the compound does not exhibit strong anticancer properties across all tested lines, it shows promise in specific contexts .
Summary of Anticancer Screening Results
| Cancer Type | Sensitivity |
|---|---|
| Leukemia | High |
| Melanoma | Moderate |
| Lung Cancer | Low |
| Colon Cancer | Low |
Case Studies and Research Findings
- In Vivo Studies : Compounds derived from similar structures were subjected to in vivo testing at various dosages (5, 10, and 20 mg/kg). These studies confirmed significant anti-inflammatory effects in animal models .
- Molecular Docking Studies : Docking simulations indicated favorable binding interactions with COX-2 and LOX enzymes, suggesting that structural modifications could enhance potency .
- Pharmacological Evaluation : A comprehensive pharmacological evaluation highlighted the need for further optimization to improve efficacy and reduce potential side effects .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The sulfonyl group in the target compound may enhance solubility compared to non-sulfonylated analogs like Compound B .
Biological Activity Trends :
- Piperazine-containing analogs (e.g., Compound 13) show potent MMP-9 inhibition, suggesting that bulky substituents on the acetamide sidechain favor enzyme interaction .
- Coumarin-linked thiazoles (e.g., Compound 6d) demonstrate α-glucosidase inhibition, whereas sulfonylated derivatives (like the target) may target different pathways, such as inflammation or cancer .
Pharmacological Potential
- Anti-Inflammatory Applications : Piperazine-containing thiazoles (e.g., Compound 13) inhibit MMP-9, a key enzyme in inflammation . The target compound’s sulfonyl group may similarly modulate protease activity.
- Cholinesterase Inhibition : Compound B’s AChE activity (IC₅₀ = 3.14 µM) highlights the role of methoxyphenyl groups in targeting neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide?
The synthesis typically involves sequential functionalization of thiazole and sulfonylacetamide moieties. A representative method includes:
- Step 1 : Condensation of 5-chlorothiophene-2-carbaldehyde with thiosemicarbazide to form the thiazole core.
- Step 2 : N-acylation of the thiazol-2-amine intermediate with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ or triethylamine) in dioxane or THF .
- Step 3 : Sulfonylation using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., DMAP in dichloromethane) to introduce the sulfonylacetamide group .
Key validation: Monitor reactions via TLC and confirm intermediates/purity using NMR and mass spectrometry.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assign signals for the thiophene (δ ~6.5–7.5 ppm), thiazole (δ ~7.0–8.0 ppm), and sulfonylacetamide (δ ~3.5–4.0 ppm for CH₂) .
- IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
- X-ray crystallography : Resolve intermolecular interactions (e.g., H-bonding between acetamide carbonyl and aromatic hydrogens) to validate solid-state packing .
Q. What are the typical intermediates in its synthesis, and how are they purified?
Key intermediates include:
- 5-chlorothiophen-2-ylthiazol-2-amine : Purified via recrystallization from ethanol-DMF mixtures .
- 2-chloro-N-(thiazol-2-yl)acetamide : Isolated by filtration, washed with cold water, and recrystallized .
- Sulfonylated precursor : Purified via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications. For example, introducing electron-withdrawing groups on the thiophene ring may enhance electrophilic reactivity .
- Molecular docking : Screen derivatives against target proteins (e.g., COX-1/2) to prioritize synthesis. Validate predictions with in vitro assays .
- Reaction path search : Use tools like GRRM to identify low-energy pathways for novel synthetic routes .
Q. How might structural modifications resolve contradictions in biological activity data (e.g., COX-1 vs. COX-2 selectivity)?
- Hypothesis : The 4-methoxyphenylsulfonyl group may sterically hinder COX-2 binding.
- Methodology :
- Synthesize analogs with bulkier substituents (e.g., 4-fluorophenylsulfonyl) and compare IC₅₀ values .
- Perform molecular dynamics simulations to analyze binding pocket interactions .
- Validate via enzyme inhibition assays under standardized conditions (pH, co-factors) to minimize variability .
Q. What strategies mitigate challenges in regioselective sulfonylation during synthesis?
- Ultrasonication-assisted reactions : Enhance reaction efficiency and regioselectivity by promoting even mixing and reducing side products (e.g., using DMAP in DCM under sonication) .
- Protecting groups : Temporarily block reactive sites (e.g., thiazole NH) with Boc groups before sulfonylation .
- Kinetic monitoring : Use in-situ IR or HPLC to track reaction progress and optimize time/temperature .
Q. How does the sulfonylacetamide moiety influence solubility and bioavailability?
- LogP analysis : The sulfonyl group increases hydrophilicity (lower LogP), improving aqueous solubility.
- Salt formation : Explore sodium or potassium salts of the sulfonate group to enhance dissolution rates .
- In vitro permeability assays : Use Caco-2 cell models to assess intestinal absorption and correlate with structural features .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Validation Method | Reference |
|---|---|---|---|---|
| Thiazole formation | K₂CO₃, DMF, 80°C | 65–75 | ¹H NMR, MS | |
| N-acylation | Chloroacetyl chloride, Et₃N, dioxane | 70–80 | TLC, IR | |
| Sulfonylation | 4-MeO-phenylsulfonyl chloride, DMAP, DCM | 60–70 | Column chromatography, ¹³C NMR |
Q. Table 2. Common Characterization Data
| Technique | Key Peaks/Features | Structural Insight |
|---|---|---|
| ¹H NMR | δ 7.8 ppm (thiazole H) | Confirms aromatic core |
| IR | 1340 cm⁻¹ (S=O) | Validates sulfonyl group |
| X-ray | H-bonding (C=O⋯H–C) | Explains crystal packing |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
